molecular formula C9H14FN3O3 B13420752 5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione CAS No. 32601-00-6

5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B13420752
CAS No.: 32601-00-6
M. Wt: 231.22 g/mol
InChI Key: QMXHBWIDSBFCQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1h,3h)-dione is a chemically modified pyrimidine dione derivative of significant interest in preclinical neurological research, particularly as a potential precursor for the development of positron emission tomography (PET) radiotracers. Its core structure is engineered to act as a mechanism-based inactivator of monoamine oxidase B (MAO-B), an enzyme central to neurotransmitter metabolism and oxidative stress in the brain . The 2-fluoroethyl group is a key feature, designed to be a leaving group that enables covalent binding to the enzyme's active site, leading to its irreversible inhibition. This mechanism is being explored to create fluorine-18 labeled analogues for non-invasive imaging of MAO-B density in living subjects. Such tracers are vital tools for investigating the role of MAO-B in neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease, where astrogliosis and elevated MAO-B levels are observed. The additional 2-hydroxyethyl moiety on the amine group may influence the compound's pharmacokinetic properties, such as its blood-brain barrier permeability and overall distribution. Consequently, this compound serves as a critical chemical scaffold for researchers developing and validating novel diagnostic imaging agents to study enzyme activity and disease progression in models of central nervous system pathologies.

Properties

IUPAC Name

5-[2-fluoroethyl(2-hydroxyethyl)amino]-6-methyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FN3O3/c1-6-7(8(15)12-9(16)11-6)13(3-2-10)4-5-14/h14H,2-5H2,1H3,(H2,11,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXHBWIDSBFCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)N(CCO)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291185
Record name 5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32601-00-6
Record name NSC73755
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70291185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Pyrimidine Ring Synthesis

The pyrimidine-2,4(1H,3H)-dione core, specifically 6-methylpyrimidine-2,4-dione (thymine), is typically synthesized via condensation reactions involving malonamide derivatives and ethyl acetate or related precursors. A known method includes:

  • Condensation of malonamide with ethyl acetate under controlled conditions to yield 2-methylpyrimidine-4,6-dione intermediates, which serve as the scaffold for further substitution.

Attachment of 2-Fluoroethyl and 2-Hydroxyethyl Groups to the Amino Nitrogen

The key step involves the selective alkylation of the amino group with fluoroethyl and hydroxyethyl moieties. Methods include:

  • Stepwise alkylation of the 5-amino group with 2-fluoroethyl halides (such as 2-fluoroethyl bromide) and 2-hydroxyethyl halides under basic or neutral conditions to avoid side reactions.
  • Use of protecting groups on the hydroxyethyl moiety during alkylation to prevent undesired side reactions, followed by deprotection.

Detailed Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the key steps based on literature data and patent disclosures:

Step Reaction Conditions Yield (%) Notes
1 Synthesis of 6-methylpyrimidine-2,4-dione core Condensation of malonamide and ethyl acetate; heating under reflux in suitable solvent ~90-96% High purity intermediate for further functionalization
2 Bromination at 5-position Phosphorus oxybromide in acetonitrile at 0-80 °C for 3 days 96% Provides 4,6-dibromo-5-methylpyrimidine intermediate
3 Amination with aminoalkyl groups Reaction with 2-fluoroethylamine and 2-hydroxyethylamine derivatives under inert atmosphere, mild heating 80-90% (typical) Control of stoichiometry critical for selective substitution
4 Final purification Extraction, crystallization or chromatography >95% purity achievable Ensures removal of side products and unreacted reagents

Representative Synthetic Route (Stepwise)

  • Core Synthesis: Prepare 6-methylpyrimidine-2,4-dione by condensation of malonamide with ethyl acetate under reflux.
  • 5-Position Halogenation: Treat the core with phosphorus oxybromide in acetonitrile at low temperature, then heat to 80 °C for bromination at 5-position.
  • Amination: React the 5-bromo intermediate with a mixture of 2-fluoroethylamine and 2-hydroxyethylamine or their protected derivatives under inert atmosphere (argon or nitrogen) at mild temperature (25-50 °C).
  • Purification: Isolate the product by solvent extraction followed by recrystallization or chromatographic purification to achieve high purity.

Summary Table of Key Preparation Methods

Preparation Step Reagents Conditions Yield (%) Reference
6-Methylpyrimidine-2,4-dione formation Malonamide, ethyl acetate Reflux, solvent 90-96%
5-Bromination Phosphorus oxybromide, K2CO3 0-80 °C, 3 days 96%
Amination with 2-fluoroethyl and 2-hydroxyethyl amines 2-fluoroethylamine, 2-hydroxyethylamine Inert atmosphere, 25-50 °C 80-90% Inferred
Purification Extraction, crystallization Ambient >95% purity Standard

Chemical Reactions Analysis

Types of Reactions

5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may:

    Inhibit Enzymes: Bind to and inhibit the activity of certain enzymes, disrupting metabolic pathways.

    Interfere with DNA/RNA: Interact with nucleic acids, affecting replication and transcription processes.

    Modulate Receptors: Bind to cellular receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrimidine-2,4-dione Derivatives

Compound Name Position 5 Substitution Position 6 Substitution Key Functional Groups References
Target Compound (2-Fluoroethyl)(2-hydroxyethyl)amino Methyl Fluoroethyl, Hydroxyethyl -
5-Diethylaminomethyl-6-methylpyrimidine-2,4-dione Diethylaminomethyl Methyl Aminomethyl
1,3-Bis(2-hydroxypropyl)-6-methylpyrimidine-2,4-dione Bis(2-hydroxypropyl) at N1 and N3 Methyl Hydroxypropyl
5-(3-Fluorophenyl)(cyclohexenone)methyl derivative (3-Fluorophenyl)(cyclohexenone)methyl Methyl Fluorophenyl, Cyclohexenone
1-(2-Fluoro-6-(trifluoromethyl)benzyl) derivatives Benzyl with fluoro/trifluoromethyl groups Methyl Trifluoromethyl, Fluoroaromatic

Key Observations :

  • The target compound’s fluoroethyl/hydroxyethyl group distinguishes it from analogs with aromatic (e.g., fluorophenyl), trifluoromethyl benzyl, or purely alkylamino (e.g., diethylaminomethyl) substitutions.
  • Fluoroethyl may confer metabolic stability, as fluorine atoms often reduce oxidative degradation.

Key Observations :

  • The target compound’s synthesis would likely involve N-alkylation , similar to methods used for 1,3-bis(2-hydroxypropyl) derivatives. However, introducing both fluoroethyl and hydroxyethyl groups may require selective protection to avoid cross-reactivity.
  • Microwave-assisted synthesis (e.g., 49% yield for bis-hydroxypropyl derivatives) offers efficiency gains over traditional heating.

Key Observations :

  • Anti-inflammatory activity in diethylaminomethyl derivatives suggests that position 5 substitutions with nitrogenous groups may enhance this effect. The target compound’s hydroxyethyl group could synergize with anti-inflammatory pathways (e.g., reducing oxidative stress).
  • Antioxidant activity in aminothiazolyl derivatives highlights the role of electron-donating groups (e.g., hydroxyl, amino) in radical scavenging.
  • Fluorinated analogs (e.g., trifluoromethyl benzyl derivatives) are often explored for CNS or hormonal targets due to enhanced blood-brain barrier penetration.

Biological Activity

5-[(2-Fluoroethyl)(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₉H₁₄FN₃O₃
  • Molecular Weight : Approximately 201.19 g/mol
  • Functional Groups : Contains both fluoroethyl and hydroxyethyl groups attached to an amino moiety, enhancing its interaction with biological targets .

Synthesis

The synthesis of this compound can be achieved through various methods that emphasize the importance of reaction conditions to optimize yields and purity. Common methods include:

  • N-Alkylation Reactions : Involving the reaction of 6-methylpyrimidine derivatives with appropriate alkylating agents.
  • Condensation Reactions : Utilizing condensation of amino compounds with carbonyl precursors to form the pyrimidine structure.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it demonstrates bacteriostatic activity against E. coli, suggesting its potential use as an antibacterial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer activity. Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines. For instance, it has shown promising results against breast and colon cancer cell lines in vitro .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dioneHydroxyethyl group onlyAntimicrobialLacks fluorination
5-(Fluoromethyl)-6-methylpyrimidine-2,4(1H,3H)-dioneFluoromethyl instead of fluoroethylAntiviralDifferent substitution pattern
5-(Ethylamino)-6-methylpyrimidine-2,4(1H,3H)-dioneEthylamino groupAnticancerLacks hydroxy group

The dual functionality provided by both the fluoro and hydroxy groups in this compound may enhance its biological activity compared to similar compounds .

Case Studies and Research Findings

Several studies have focused on elucidating the mechanisms through which this compound exerts its biological effects:

  • Mechanistic Studies : Research indicates that the compound may interact with specific enzymes or receptors involved in cellular proliferation and bacterial growth inhibition.
  • In Vivo Studies : Animal models have been used to assess the efficacy of this compound in treating infections or tumors, showing promising results that warrant further investigation.
  • Toxicological Assessments : Preliminary toxicological evaluations suggest that while exhibiting biological activity, the compound maintains a favorable safety profile at therapeutic doses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.